5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
Overview
Description
5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline: is a halogenated heterocyclic compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound features a chloro-substituted aniline ring fused with a 1H-1,2,4-triazole moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Biochemical Analysis
Biochemical Properties
5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases and demethylases, which are crucial in cellular signaling and gene expression pathways . The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity and subsequent modulation of biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound has been shown to participate in enzyme inhibition, which can result in the modulation of various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function . This compound has demonstrated stability under various conditions, although it may undergo degradation over extended periods. Long-term studies have revealed that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, this compound has been found to exhibit therapeutic effects, such as modulation of enzyme activity and improvement in disease symptoms. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific tissues, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:
Nitration: The starting material, 5-chloro-2-nitroaniline, is prepared by nitrating 2-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group in 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Various substituted anilines and triazole derivatives.
Oxidation Products: Oxidized forms of the aniline and triazole rings.
Reduction Products: Reduced forms of the aniline and triazole rings.
Scientific Research Applications
5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzene: Similar structure but lacks the amino group, resulting in different chemical properties.
2-(1H-1,2,4-Triazol-1-yl)aniline: Lacks the chloro substituent, affecting its reactivity and biological activity.
5-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline: Bromine substitution instead of chlorine, leading to variations in reactivity and applications.
Uniqueness
5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to its specific combination of a chloro-substituted aniline ring and a 1H-1,2,4-triazole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-(1,2,4-triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSKDFBSZMCRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407585 | |
Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450399-92-5 | |
Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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